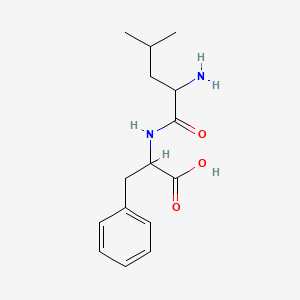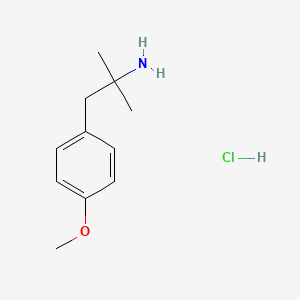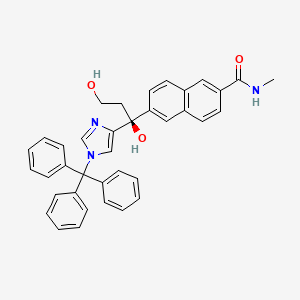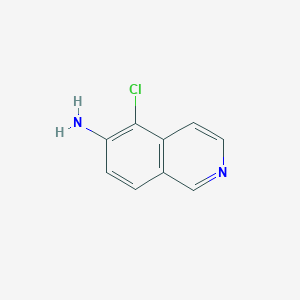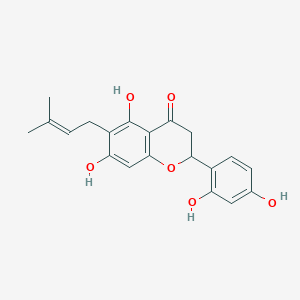
Cudraflavanone B
説明
Cudraflavanone B is a prenylated flavonoid that has been identified in significant amounts in the roots of Morus alba, a plant traditionally used for its anti-inflammatory properties. This compound has been the subject of various studies due to its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Synthesis Analysis
While the provided papers do not detail the chemical synthesis of this compound, they do describe its isolation from natural sources. This compound is isolated from the root bark of Cudrania tricuspidata, a plant recognized for its medicinal properties in traditional Korean and Chinese medicine .
Molecular Structure Analysis
The molecular structure of this compound, as with other flavonoids, includes a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). This structure is characteristic of the flavonoid class of compounds. The prenylation, which refers to the addition of a prenyl group, is a modification that can influence the biological activity of the flavonoid .
Chemical Reactions Analysis
The papers provided do not explicitly discuss the chemical reactions involving this compound. However, the biological activities of this compound, such as the inhibition of inflammatory mediators, suggest that it may interact with various enzymes and signaling pathways within the body, particularly those related to inflammation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, as a flavonoid, it can be inferred that this compound is likely to possess properties typical of this class of compounds, such as UV absorption due to its conjugated system, and the ability to form hydrogen bonds due to the presence of hydroxyl groups .
Relevant Case Studies
The anti-inflammatory properties of this compound have been demonstrated in vitro. It has been shown to significantly inhibit the expression and secretion of tumor necrosis factor-alpha (TNFα) by blocking the translocation of nuclear factor kappa B (NF-κB) in macrophages. This activity leads to the inhibition of cyclooxygenase 2 (COX-2) gene expression. The compound also exhibits selectivity toward COX-2 over COX-1, which is a desirable feature for anti-inflammatory drugs .
Another study highlighted the potential of this compound in treating neuroinflammation. It was found to suppress the production of nitric oxide and prostaglandin E2, as well as pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 and BV2 cells. The compound's effects were linked to the attenuation of the NF-κB and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathways .
科学的研究の応用
Anti-inflammatory and Anti-neuroinflammatory Effects
Cudraflavanone B, isolated from Cudrania tricuspidata, has been studied for its anti-inflammatory and anti-neuroinflammatory effects. In a study by Ko et al. (2020), this compound was found to alleviate lipopolysaccharide (LPS)-induced inflammatory responses by downregulating NF-κB and ERK MAPK signaling pathways in RAW264.7 macrophages and BV2 microglia. This suggests its potential in treating neuroinflammatory conditions (Ko et al., 2020).
Anticancer Properties
Research indicates that this compound possesses anticancer properties. In a study by Lee et al. (2013), it was observed that this compound inhibited the proliferation of oral squamous cell carcinoma cells through apoptosis, impacting cell cycle regulatory proteins and activating the NF-κB, MAPK p38, ERK, and SIRT1 pathways. This suggests this compound could be a potential candidate for treating human oral squamous cell carcinoma (Lee et al., 2013).
Neuroprotective Potential
This compound's neuroprotective potential has been explored in studies focusing on neuroinflammatory diseases. For instance, cudraflavanone A (a closely related compound) has been shown to have potent effects in preventing neuroinflammatory diseases, suggesting that this compound may share similar properties (Kim et al., 2018).
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. For instance, Fukai et al. (2003) isolated this compound and found it exhibited antifungal activities against various fungal pathogens, suggesting its potential as a natural antimicrobial agent (Fukai et al., 2003).
Inhibition of Vascular Smooth Muscle Cell Growth
A study by Han et al. (2007) on cudraflavanone A (a compound closely related to this compound) demonstrated its ability to inhibit vascular smooth muscle cell growth via an Akt-dependent pathway. This suggests potential applications in preventing atherosclerosis or restenosis after angioplasty (Han et al., 2007).
作用機序
Target of Action
Cudraflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, primarily targets macrophages and microglia . These cells are key players in the immune system and can be continuously activated in response to lipopolysaccharide (LPS), resulting in the overproduction of various pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide and prostaglandin E2, respectively, which are key mediators of inflammation .
Biochemical Pathways
This compound affects two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the extracellular signal-regulated kinase mitogen-activated protein kinase (ERK MAPK) pathway . By attenuating these pathways, this compound suppresses the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .
Result of Action
The result of this compound’s action is a significant reduction in the production of pro-inflammatory mediators and cytokines in LPS-stimulated cells . This leads to an overall anti-inflammatory and anti-neuroinflammatory effect, demonstrating its potential in the treatment of neuroinflammatory conditions .
Action Environment
The action of this compound is influenced by the presence of LPS, which induces an inflammatory response in the target cells . .
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYILUYFNCCEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?
A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].
Q2: Does this compound exhibit any antifungal activity?
A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.
Q3: Are there any structural analogs of this compound that show similar biological activity?
A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)
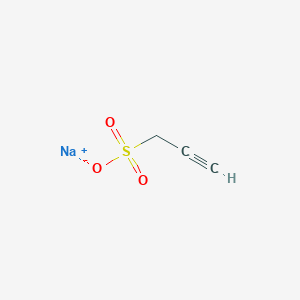
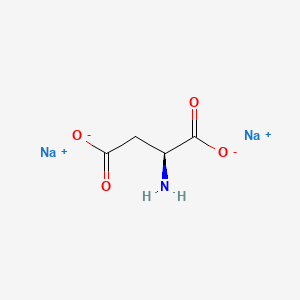

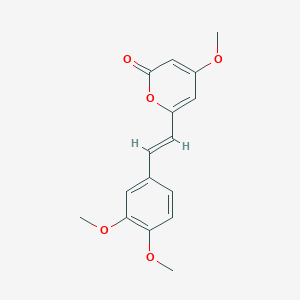
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)

